molecular formula C20H23Cl2NO3 B389389 cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B389389
M. Wt: 396.3g/mol
InChI Key: OCPWZUPWKPYBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a cycloheptyl ring, a dichlorophenyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridine ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorobenzene derivative as the starting material.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is attached via a nucleophilic substitution reaction, typically using a cycloheptyl halide.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in organic synthesis.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency.

Scientific Research Applications

Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, enabling the creation of novel compounds with diverse biological activities.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing cellular processes and biochemical reactions. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C20H23Cl2NO3

Molecular Weight

396.3g/mol

IUPAC Name

cycloheptyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C20H23Cl2NO3/c1-12-18(20(25)26-13-7-4-2-3-5-8-13)15(11-17(24)23-12)14-9-6-10-16(21)19(14)22/h6,9-10,13,15H,2-5,7-8,11H2,1H3,(H,23,24)

InChI Key

OCPWZUPWKPYBEI-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC3CCCCCC3

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.